(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone
Description
Properties
IUPAC Name |
(5,7-dibromo-1-benzofuran-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2O2/c16-11-6-10-7-13(19-15(10)12(17)8-11)14(18)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOPLRFUVZPJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC(=CC(=C3O2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363262 | |
| Record name | (5,7-dibromo-1-benzofuran-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75630-71-6 | |
| Record name | (5,7-dibromo-1-benzofuran-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone typically involves the bromination of benzofuran derivatives followed by the introduction of the phenyl group. One common method includes the use of bromine in the presence of a catalyst to achieve selective bromination at the 5 and 7 positions. The phenyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve the desired product quality.
Types of Reactions:
Oxidation: (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is of interest due to its potential antimicrobial and anticancer properties. Studies have shown that derivatives of benzofuran exhibit diverse biological activities, including:
- Antitumor Activity : Compounds similar to (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone have been evaluated for their effectiveness against various cancer cell lines. For instance, research indicates that benzofuran derivatives can inhibit the proliferation of cancer cells through apoptosis induction mechanisms .
- Antimicrobial Activity : A series of dibromobenzofuran derivatives were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 32 μg/mL.
Organic Synthesis
(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, such as:
- Substitution Reactions : The bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions, allowing for the creation of a wide range of derivatives with tailored biological activities.
- Oxidation and Reduction Reactions : The compound can be oxidized to form nitrile oxides or reduced to yield corresponding amines, expanding its utility in synthetic pathways.
Material Science Applications
The compound's unique structure makes it suitable for developing new materials with specific properties:
- Polymers and Dyes : Due to its chromophoric nature, (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone can be explored for applications in dye chemistry or as a component in polymer formulations where enhanced thermal stability or color properties are desired.
Case Study 1: Antimicrobial Efficacy
A study investigated the antibacterial effects of various dibromobenzofuran derivatives against MRSA strains. The results indicated that certain compounds exhibited promising antibacterial activity, suggesting that (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone could serve as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Potential
Research focused on synthesizing and evaluating the anticancer properties of benzofuran derivatives revealed that several compounds showed significant cytotoxic effects on cancer cell lines. The presence of bromine substituents was found to enhance these effects, indicating that (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone may possess similar or enhanced anticancer activity compared to its non-brominated analogs.
Mechanism of Action
The mechanism of action of (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The bromine atoms and the benzofuran ring play a crucial role in its binding affinity to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct studies on (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone are absent in the provided evidence, comparisons can be inferred from related benzofuran and halogenated aromatic ketones. Below is a framework for such comparisons:
Table 1: Key Properties of Structurally Related Compounds
Key Observations
Chlorinated analogs (e.g., 5-chloro derivatives) show marked antimicrobial activity, suggesting brominated versions may exhibit similar or stronger effects due to heavier halogens .
Crystallographic Stability : The use of SHELX programs for structural refinement highlights the importance of precise crystallographic data in understanding steric and electronic interactions, which are critical for applications in drug design .
Solubility and Reactivity: Bromine’s electron-withdrawing nature may reduce solubility in polar solvents compared to non-halogenated benzofuran ketones, necessitating formulation strategies for pharmaceutical use.
Research Findings and Limitations
- Structural Insights : SHELXL refinement of similar compounds reveals that halogenation alters dihedral angles between the benzofuran and phenyl rings, impacting conjugation and stability .
- Synthetic Challenges : Bromination at specific positions (5,7-) may require regioselective conditions, as seen in related benzofuran syntheses.
- Data Gaps: No experimental data on the target compound’s spectroscopic (NMR, IR) or thermodynamic properties are available in the provided evidence, limiting quantitative comparisons.
Biological Activity
(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that includes a dibrominated benzofuran moiety and a phenyl group linked to a carbonyl, which enhances its reactivity and potential therapeutic applications. Research has indicated that derivatives of benzofuran exhibit various biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
The biological activity of (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone is primarily attributed to its interaction with specific molecular targets. The presence of bromine atoms and the benzofuran ring contribute to its reactivity, allowing it to form hydrogen bonds with biological macromolecules. This interaction can influence various biochemical pathways, leading to its observed pharmacological effects such as:
- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells.
- Antimicrobial Effects : It exhibits activity against a range of bacteria and fungi.
- Anti-inflammatory Properties : It may modulate inflammatory pathways.
Biological Activity Overview
Research studies have documented the biological activities of (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone, revealing its potential as a therapeutic agent. Below are summarized findings from various studies:
Case Studies
- Anticancer Studies : A recent study evaluated the antiproliferative effects of (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone on human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like Combretastatin-A4. The selectivity for cancer cells over normal cells was noted, indicating its potential for targeted cancer therapy .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results indicated that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with notable inhibition zones observed in disc diffusion assays .
- Anti-inflammatory Effects : In vitro studies have shown that (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone can modulate inflammatory responses by decreasing the production of pro-inflammatory cytokines in cultured macrophages .
Research Findings
The following table summarizes key research findings related to the biological activity of (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone:
Q & A
Basic: What are the standard synthetic routes for (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone?
Answer:
The compound is typically synthesized via Friedel-Crafts acylation or coupling reactions. A common method involves reacting brominated benzofuran precursors with phenacyl bromides under basic conditions. For example:
- K₂CO₃-mediated coupling : Dissolve 4-bromophenacyl bromide and a brominated benzofuran aldehyde derivative in absolute ethanol, add K₂CO₃ slowly, and reflux for 1 hour. Purify via vacuum filtration and drying .
- NaH/THF system : Use NaH as a base in dry THF at 0°C for deprotonation, followed by nucleophilic substitution. Purify via silica gel column chromatography with ethyl acetate/hexane gradients .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Key variables include:
- Catalyst/base selection : NaH in THF achieves faster deprotonation but requires anhydrous conditions, whereas K₂CO₃ in acetone offers milder, moisture-tolerant conditions with comparable yields (~80–85%) .
- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates, while ethanol accommodates moisture-sensitive intermediates .
- Temperature control : Reflux (70–80°C) ensures complete reaction but may degrade thermally unstable intermediates. Lower temperatures (0–25°C) are preferable for sensitive substrates .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and molecular weight using NIST reference data .
- X-ray Crystallography : Resolves crystal packing and substituent orientation. For brominated benzofurans, C–Br bond lengths typically range from 1.88–1.92 Å, confirmed by single-crystal diffraction .
- NMR Spectroscopy : ¹H NMR shows distinct aromatic protons (δ 7.2–8.1 ppm), while ¹³C NMR confirms carbonyl (C=O) at ~190 ppm .
Advanced: How do bromine substituents influence the compound’s reactivity and bioactivity?
Answer:
- Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic substitutions .
- Steric hindrance : The 5,7-dibromo arrangement creates steric bulk, reducing π-stacking in crystal structures but improving metabolic stability in biological assays .
- Bioactivity correlation : Brominated derivatives exhibit enhanced antimicrobial activity compared to non-halogenated analogs, likely due to increased lipophilicity and membrane penetration .
Basic: How is the biological activity of this compound evaluated in academic research?
Answer:
- In vitro assays : Test antimicrobial activity via disk diffusion (e.g., against E. coli or S. aureus), with IC₅₀ values calculated from dose-response curves .
- Enzyme inhibition : Screen for kinase or protease inhibition using fluorescence-based assays (e.g., ATPase activity measured via malachite green) .
Advanced: How can researchers address data contradictions arising from experimental limitations?
Answer:
- Sample degradation : Organic degradation during prolonged data collection (e.g., 9-hour HSI studies) can skew results. Mitigate by cooling samples to 4°C to stabilize the matrix .
- Reaction variability : Reproduce results using alternative bases (e.g., K₂CO₃ vs. NaH) to confirm mechanistic consistency .
- Crystallographic ambiguity : Cross-validate X-ray data with DFT calculations to resolve electron density discrepancies, particularly around bromine atoms .
Basic: What are the key considerations for selecting purification techniques?
Answer:
- Column chromatography : Ideal for isolating intermediates with polar functional groups (e.g., hydroxyl or methoxy), using ethyl acetate/hexane gradients .
- Recrystallization : Suitable for final products with high crystallinity. Use ethanol/water mixtures to optimize crystal formation .
Advanced: What strategies are employed to study structure-activity relationships (SAR) in brominated benzofurans?
Answer:
- Substituent variation : Synthesize analogs with Cl, I, or methyl groups at the 5/7 positions to compare electronic and steric effects .
- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities for targets like cytochrome P450 or bacterial topoisomerases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
